1-(2-Phenylmethoxyphenyl)propan-1-one
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Overview
Description
1-(2-Phenylmethoxyphenyl)propan-1-one is an organic compound with the molecular formula C16H16O2 It is a derivative of phenylpropanone, where a benzyloxy group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylmethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(benzyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium, using pseudoephedrine as a chiral catalyst . This method yields optically pure amino keto ethers with high diastereoisomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be explored to minimize environmental impact and improve reaction selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylmethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenylmethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenylmethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Properties
CAS No. |
64686-65-3 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(2-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O2/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
INWKLOGQJIIYJV-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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